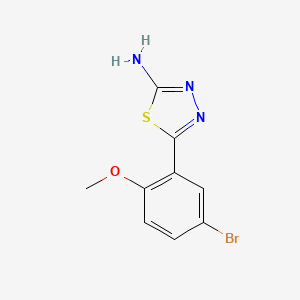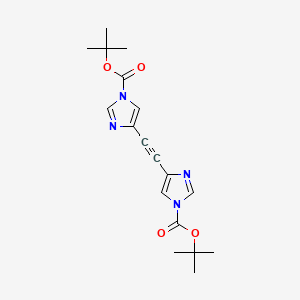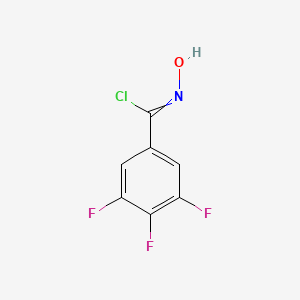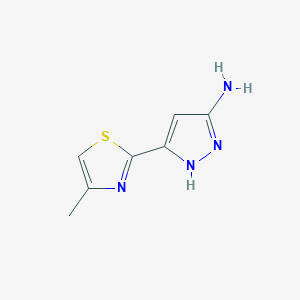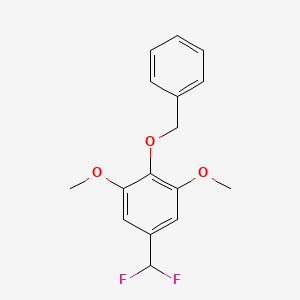![molecular formula C8H6ClNO B13704081 3-(Chloromethyl)benzo[c]isoxazole](/img/structure/B13704081.png)
3-(Chloromethyl)benzo[c]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)benzo[c]isoxazole is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)benzo[c]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has been reported to reduce reaction times significantly, making the process more efficient .
化学反应分析
Types of Reactions
3-(Chloromethyl)benzo[c]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c]isoxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzo[c]isoxazole compounds .
科学研究应用
3-(Chloromethyl)benzo[c]isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-(Chloromethyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
Benzoxazole: Contains a similar heterocyclic structure but with an oxygen atom instead of a nitrogen atom.
Benzothiazole: Contains a sulfur atom in place of the nitrogen atom in the isoxazole ring.
Isoxazole: The parent compound of 3-(Chloromethyl)benzo[c]isoxazole, lacking the chloromethyl group.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which can undergo various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules. Its unique structure also contributes to its potential biological activities and applications in different fields .
属性
分子式 |
C8H6ClNO |
|---|---|
分子量 |
167.59 g/mol |
IUPAC 名称 |
3-(chloromethyl)-2,1-benzoxazole |
InChI |
InChI=1S/C8H6ClNO/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2 |
InChI 键 |
ZZNPGVQBTCSBFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(ON=C2C=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


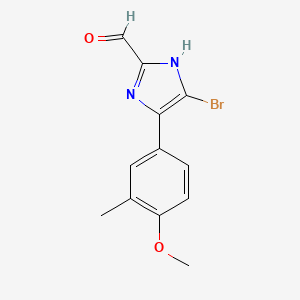
![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)


![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
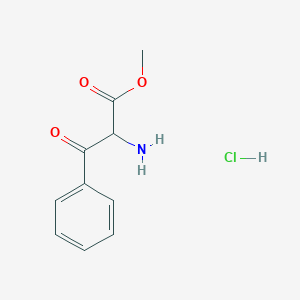
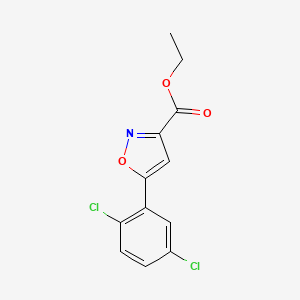
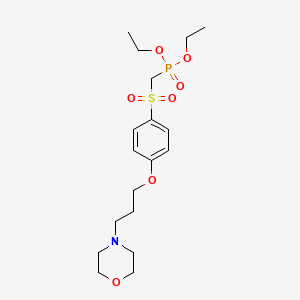
![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
